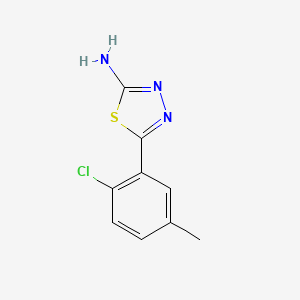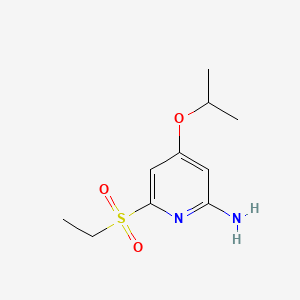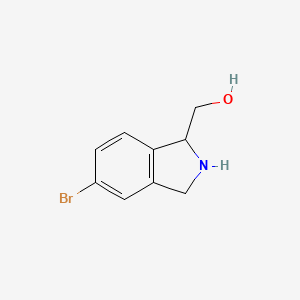
(5-Bromoisoindolin-1-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromoisoindolin-1-yl)methanol: is a brominated derivative of isoindolin-1-ylmethanol, a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom on the fifth position of the isoindolin ring, which significantly influences its reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromoisoindolin-1-yl)methanol typically involves the bromination of isoindolin-1-ylmethanol. This can be achieved through various methods, including electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures. The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
(5-Bromoisoindolin-1-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed to convert the brominated compound to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of various functional groups. Common reagents for these reactions include sodium azide (NaN3) for azide substitution or sodium cyanide (NaCN) for cyanide substitution.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, DCM, low temperature
Reduction: LiAlH4, ether solvent
Substitution: NaN3, NaCN, polar aprotic solvents
Major Products Formed:
Oxidation: this compound oxo derivatives
Reduction: this compound amine derivatives
Substitution: this compound derivatives with various functional groups
Aplicaciones Científicas De Investigación
(5-Bromoisoindolin-1-yl)methanol: has found applications in various scientific fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical reagents.
Mecanismo De Acción
The mechanism by which (5-Bromoisoindolin-1-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial: Cell membrane disruption
Anticancer: Inhibition of specific signaling pathways
Comparación Con Compuestos Similares
5-chloroisoindolin-1-ylmethanol
5-fluoroisoindolin-1-ylmethanol
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
(5-bromo-2,3-dihydro-1H-isoindol-1-yl)methanol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-11-9(8)5-12/h1-3,9,11-12H,4-5H2 |
Clave InChI |
COXGMLICLYOQBG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Br)C(N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


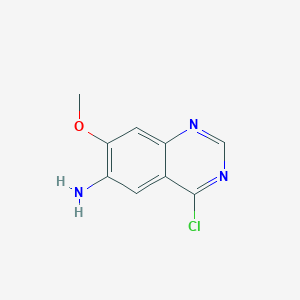

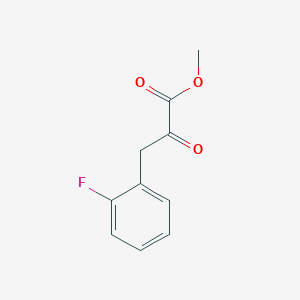
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
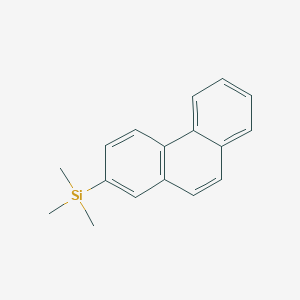
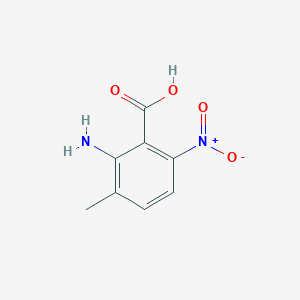
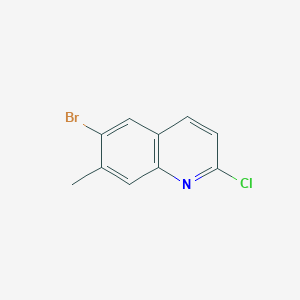
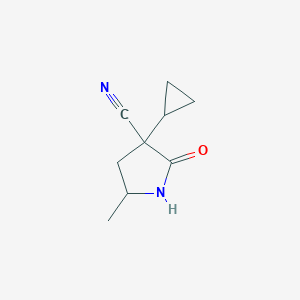
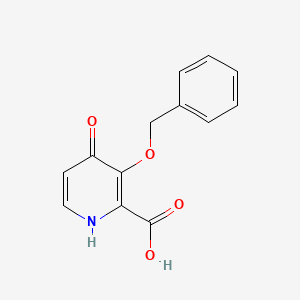
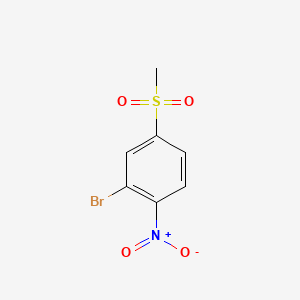
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

